

A Technical Guide to 4-(4-Chlorophenyl)cyclohexanone: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenyl)cyclohexanone

Cat. No.: B027520

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Abstract

This technical guide provides a comprehensive overview of **4-(4-Chlorophenyl)cyclohexanone**, a key chemical intermediate in organic synthesis and medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol via Friedel-Crafts acylation, and offers an in-depth analysis of its spectroscopic characteristics, including ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a versatile building block for creating complex molecular architectures, particularly in the development of novel therapeutic agents.

Introduction

4-(4-Chlorophenyl)cyclohexanone (CAS No. 14472-80-1) is a disubstituted cyclohexanone derivative featuring a chlorophenyl group at the 4-position. The cyclohexanone framework is a prevalent and valuable scaffold in the synthesis of natural products and bioactive molecules. The incorporation of a 4-chlorophenyl moiety significantly influences the molecule's lipophilicity and electronic properties, making it an attractive starting material for probing structure-activity relationships (SAR) in drug discovery programs. Its utility as a precursor for compounds with potential analgesic and antibacterial properties underscores its importance in the field.^[1] This

guide serves as a practical resource, consolidating critical data and methodologies to facilitate its effective use in a laboratory setting.

Physicochemical and Safety Properties

The fundamental properties of **4-(4-Chlorophenyl)cyclohexanone** are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in chemical reactions.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	14472-80-1	[2]
Molecular Formula	C ₁₂ H ₁₃ ClO	[3]
Molecular Weight	208.68 g/mol	[3]
Appearance	White to off-white solid	[2]
Melting Point	138-141 °C	[2]
Boiling Point	138-141 °C @ 0.5 Torr	[2]
Solubility	Soluble in Chloroform, Dichloromethane	[2]

Safety and Handling

4-(4-Chlorophenyl)cyclohexanone is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
- Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and ensure adequate ventilation. [2]

- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

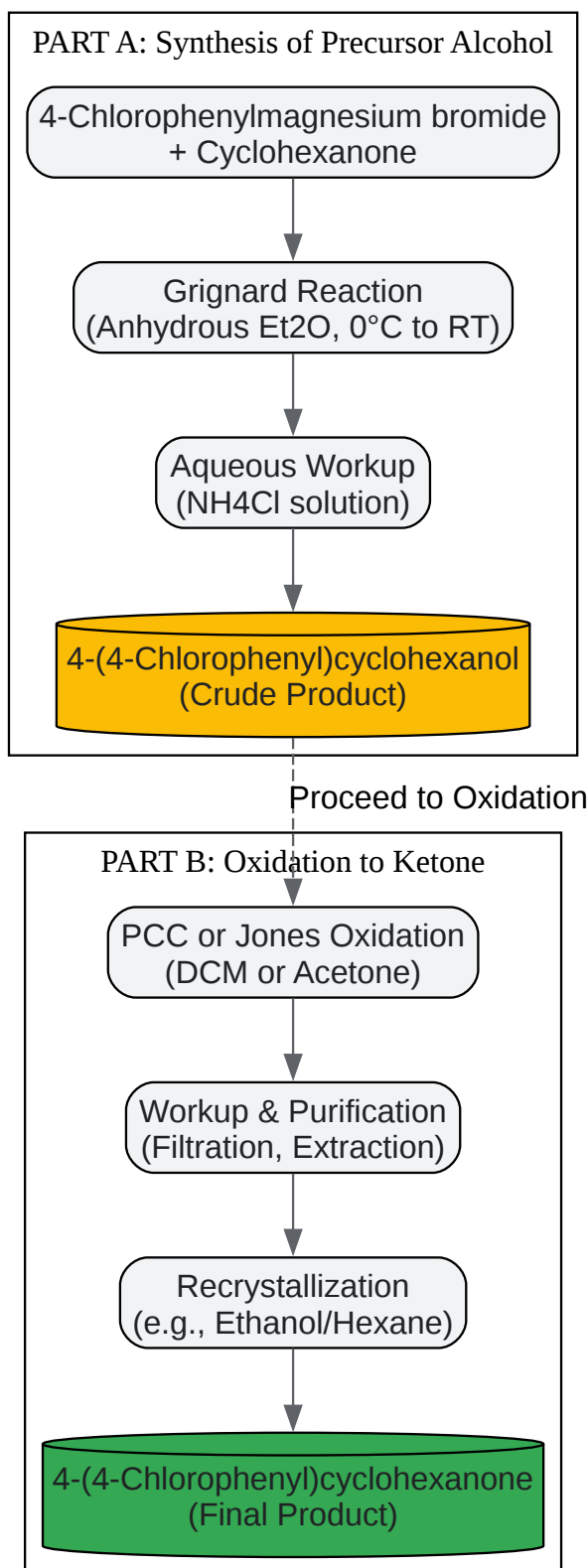
Synthesis and Purification

A reliable and scalable synthesis of **4-(4-Chlorophenyl)cyclohexanone** can be achieved through a two-step process: a Friedel-Crafts acylation to form the carbon-carbon bond, followed by an oxidation step. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of Friedel-Crafts reactions.

Synthetic Pathway Overview

The synthesis begins with the Lewis acid-catalyzed Friedel-Crafts reaction between chlorobenzene and cyclohexanecarboxylic acid, which generates 4-(4-chlorophenyl)cyclohexanecarboxylic acid. This intermediate is then converted to the target ketone. A more direct, albeit potentially lower-yielding, conceptual route involves the Friedel-Crafts acylation of chlorobenzene with cyclohexanecarbonyl chloride. An alternative, well-documented approach involves the oxidation of the precursor alcohol, 4-(4-chlorophenyl)cyclohexanol.

The workflow below illustrates a common and effective laboratory-scale synthesis starting from the corresponding alcohol.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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